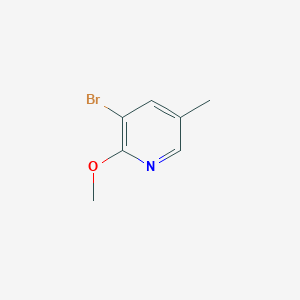

3-Bromo-2-methoxy-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKLQBZACYGWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620670 | |

| Record name | 3-Bromo-2-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717843-56-6 | |

| Record name | 3-Bromo-2-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties of the pyridine derivative, 3-Bromo-2-methoxy-5-methylpyridine. Due to the limited availability of experimentally determined data in public literature, this guide consolidates predicted values and outlines standardized experimental protocols for the determination of its core physicochemical characteristics. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound.

Introduction

This compound (CAS No: 717843-56-6) is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds that are integral components in a vast array of pharmaceuticals and agrochemicals. The specific arrangement of the bromo, methoxy, and methyl functional groups on the pyridine ring imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis and medicinal chemistry. Understanding the physicochemical properties of this compound is crucial for its effective use in synthesis, for predicting its behavior in biological systems, and for the development of new chemical entities.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some properties have been reported, others are based on computational predictions and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | --INVALID-LINK--[1] |

| Molecular Weight | 202.05 g/mol | --INVALID-LINK--[1] |

| Physical State | Liquid | --INVALID-LINK--[1] |

| Boiling Point | 223.7±35.0 °C (Predicted) | --INVALID-LINK--[2] |

| Density | 1.452±0.06 g/cm³ (Predicted) | --INVALID-LINK--[2] |

| pKa | 2.57±0.10 (Predicted) | --INVALID-LINK--[2] |

| Storage Temperature | Room Temperature, Sealed in dry | --INVALID-LINK--[2] |

Note: Experimental data for melting point, boiling point, and solubility were not available in the searched literature. The provided boiling point and density are predicted values.

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized procedures that can be adapted for this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) such that the heat-transfer fluid is above the level of the sample.

-

The side arm of the Thiele tube is gently heated, causing the bath to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3][4]

-

Determination of Solubility (Gravimetric Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus: Vials with screw caps, analytical balance, constant temperature shaker or water bath, filtration apparatus (e.g., syringe filters), oven.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

The mixture is agitated in a constant temperature shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the mixture is allowed to stand to let any undissolved solute settle.

-

A known volume of the supernatant (the saturated solution) is carefully withdrawn using a syringe and filtered to remove any suspended particles.

-

The filtered solution is transferred to a pre-weighed container.

-

The solvent is evaporated from the container, typically in an oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, the container with the residue is weighed again.

-

The solubility is calculated from the mass of the dissolved solute and the volume of the solvent used.[5][6]

-

Spectroscopic Analysis

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation (for a liquid sample):

-

A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Data Acquisition:

-

The salt plates are placed in the sample holder of an FT-IR spectrometer.

-

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.

-

Sample Preparation:

-

A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition:

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

Synthesis Workflow

Caption: A generalized workflow for the multi-step synthesis of a polysubstituted pyridine like this compound.

A plausible route for the synthesis of 3-bromo-5-methylpyridine involves the reaction of diethyl malonate with an alkaline metal to form a salt, followed by a condensation reaction with 3-nitro-5-chloropyridine and subsequent decarboxylation to yield 3-nitro-5-methylpyridine. This intermediate can then be reduced to 3-amino-5-methylpyridine, which upon reaction with an acid, liquid bromine, and sodium nitrite, can yield 3-bromo-5-methylpyridine.[7][8] Further steps would be required to introduce the methoxy group at the 2-position.

Biological Activity

Specific studies on the biological activity or signaling pathways of this compound are not extensively reported in the public domain. However, pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The biological activity is highly dependent on the nature and position of the substituents on the pyridine ring. Further research and screening are required to elucidate the specific biological profile of this compound.

Safety and Handling

Detailed toxicological data for this compound is not available.[9] Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.[9]

-

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound. While some basic properties are known, there is a clear need for experimental determination of key data points such as boiling point, melting point, solubility, and comprehensive spectroscopic analysis. The provided experimental protocols offer a roadmap for researchers to obtain this critical information. As a substituted pyridine, this compound holds potential for applications in medicinal chemistry and materials science, and a thorough characterization of its properties is the first step toward unlocking its full potential.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 3-BroMo-5-Methoxy-2-Methylpyridine CAS#: 1256823-49-0 [amp.chemicalbook.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. eureka.patsnap.com [eureka.patsnap.com]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-2-methoxy-5-methylpyridine (CAS 717843-56-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxy-5-methylpyridine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its trifunctional nature, featuring a bromine atom, a methoxy group, and a methyl group on the pyridine ring, allows for diverse and regioselective chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical data, and applications in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 717843-56-6 | [1] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥98% | [1] |

| IUPAC Name | This compound |

Synthesis

A general approach for the synthesis of substituted pyridines often involves a multi-step process that can include condensation, cyclization, and functional group interconversion reactions. For instance, the synthesis of a related compound, 3-bromo-5-methylpyridine, involves the diazotization of 3-amino-5-methylpyridine followed by a Sandmeyer-type reaction with a bromide source.[2]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Data

Specific analytical spectra for this compound were not found in the available search results. However, characteristic spectral data can be predicted based on the analysis of structurally similar compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the methyl protons. The aromatic protons' chemical shifts and coupling constants would be indicative of the 2,3,5-substitution pattern. The methoxy group would appear as a singlet at approximately 3.9-4.1 ppm, and the methyl group would also be a singlet at around 2.3-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing bromine atom.

4.2. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of the methyl and methoxy groups.

4.3. Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl/methoxy groups, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. The C-Br stretching vibration would appear in the fingerprint region.

Applications in Drug Development

Substituted pyridines are a prominent structural motif in a vast array of pharmaceuticals. The bromine atom in this compound serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

5.1. Role as a Building Block in Kinase Inhibitor Synthesis

The pyridine scaffold is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase active site. The functional groups on this compound allow for the strategic elaboration of molecules designed to target specific kinases involved in signaling pathways that are often dysregulated in diseases like cancer. While direct evidence for the use of this specific compound in kinase inhibitor synthesis is not available, its structural analogs are widely employed for this purpose.

Signaling Pathway Context: Kinase Inhibition

Caption: General signaling pathway illustrating the role of kinase inhibitors.

5.2. Experimental Protocols: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. A general protocol for the coupling of an aryl bromide, such as this compound, with a boronic acid is provided below. This protocol is a general guideline and may require optimization for specific substrates.

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature allows for the creation of diverse molecular libraries, and its utility in powerful cross-coupling reactions like the Suzuki-Miyaura coupling makes it a key intermediate for the synthesis of complex molecules, including potential kinase inhibitors. Further research into the specific applications and biological activity of its derivatives is warranted to fully explore its potential in the development of novel therapeutics.

References

Technical Guide: 3-Bromo-2-methoxy-5-methylpyridine in Drug Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of 3-Bromo-2-methoxy-5-methylpyridine, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of specific experimental data for this exact isomer, this guide presents its known properties alongside data for closely related analogues to offer a comprehensive profile for research applications. The primary focus is on its utility in synthetic protocols, particularly the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.

Core Molecular Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₈BrNO.[1] Its structure is valuable for introducing the 2-methoxy-5-methylpyridine scaffold into larger, more complex molecules.

Molecular Weight: 202.0485 g/mol [1]

Physical Form: Liquid[1]

Purity: Typically available at ≥98% purity[1]

Physicochemical Data Summary

While specific experimental data for this compound is not widely published, the properties of its close structural isomers are well-documented. This data provides a valuable reference for estimating its behavior in various experimental conditions.

| Property | This compound | 3-Bromo-2-methoxypyridine (Isomer) | 3-Bromo-5-methoxypyridine (Isomer) |

| Molecular Weight ( g/mol ) | 202.0485 [1] | 188.02 | 188.02[2] |

| Density (g/mL) | Data not available | 1.5856 (at 25 °C) | ~1.5[2] |

| Boiling Point (°C) | Data not available | 93.3 (at 760 mmHg) | 212.2 ± 20.0 (at 760 mmHg)[2] |

| Refractive Index | Data not available | n20/D 1.566 | Data not available |

| Melting Point (°C) | Not applicable (Liquid)[1] | Not applicable (Liquid) | 31-35[2] |

| CAS Number | 717843-56-6 [1] | 13472-59-8 | 50720-12-2[2] |

Synthetic and Experimental Protocols

Substituted bromopyridines are fundamental intermediates in pharmaceutical synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Plausible Synthesis of this compound

Caption: Plausible synthesis route for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common motifs in pharmacologically active compounds.[3][4] this compound is an ideal substrate for this reaction.

Objective: To couple this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.1-1.5 equiv.)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 equiv.)

-

Base, e.g., K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv.)

-

Solvent system, e.g., 1,4-dioxane/water (4:1) or Toluene[3][4]

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound, the arylboronic acid, and the base.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Catalyst Addition: Add the palladium catalyst to the mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 85-100 °C) and stir for the required time (typically 4-18 hours), monitoring the reaction progress by TLC or LC-MS.[3][4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not typically a direct modulator of biological pathways, its derivatives are of high interest in drug discovery. Pyridine scaffolds are present in numerous FDA-approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[5][6] They often serve as key components of molecules that inhibit enzymes like kinases or phosphatases, such as SHP2, which is involved in the RAS/MAPK signaling pathway.[7]

The most critical logical relationship for this compound from a medicinal chemist's perspective is its role in the Suzuki-Miyaura catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure and Synthesis of 3-Bromo-2-methoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways for 3-Bromo-2-methoxy-5-methylpyridine, a valuable substituted pyridine derivative in medicinal chemistry and drug discovery. The following sections detail its structural properties and a plausible, well-documented synthetic route, including detailed experimental protocols and quantitative data.

Chemical Structure and Properties

This compound is a halogenated and methylated pyridine derivative. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| Appearance | Colorless to light yellow liquid |

| InChI | InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 |

| InChIKey | NDKLQBZACYGWAZ-UHFFFAOYSA-N |

| SMILES | Cc1cc(Br)c(OC)nc1 |

| CAS Number | 717843-56-6 |

Proposed Synthesis Pathway

A reliable synthetic route to this compound involves a two-step process, starting from a commercially available precursor. The pathway consists of the synthesis of the key intermediate, 3-bromo-2-hydroxy-5-methylpyridine, followed by its O-methylation to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Bromo-2-hydroxy-5-methylpyridine

The initial step involves the diazotization of 2-amino-3-bromo-5-methylpyridine, followed by hydrolysis of the resulting diazonium salt to the corresponding 2-hydroxypyridine derivative. This is a standard and well-documented transformation for the conversion of 2-aminopyridines to 2-pyridones.

Table 2: Experimental Protocol for the Synthesis of 3-Bromo-2-hydroxy-5-methylpyridine

| Parameter | Details |

| Starting Material | 2-Amino-3-bromo-5-methylpyridine |

| Reagents | Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water |

| Procedure | 1. Dissolve 2-amino-3-bromo-5-methylpyridine in aqueous sulfuric acid. 2. Cool the solution to 0-5 °C in an ice bath. 3. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C. 4. After the addition is complete, stir the mixture at 0-5 °C for 1 hour. 5. Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases. 6. Cool the mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product. 7. Filter the solid, wash with cold water, and dry under vacuum. |

| Purification | Recrystallization from a suitable solvent (e.g., ethanol/water). |

| Expected Yield | 70-85% |

Note: The synthesis of the starting material, 2-amino-3-bromo-5-methylpyridine, can be achieved through the bromination of 2-amino-5-methylpyridine.

Step 2: O-Methylation of 3-Bromo-2-hydroxy-5-methylpyridine

The second and final step is the O-methylation of the 3-bromo-2-hydroxy-5-methylpyridine intermediate. This reaction is typically carried out via a Williamson ether synthesis, where the pyridone is deprotonated with a base to form the corresponding alkoxide, which then reacts with a methylating agent.

Table 3: Experimental Protocol for the Synthesis of this compound

| Parameter | Details |

| Starting Material | 3-Bromo-2-hydroxy-5-methylpyridine |

| Reagents | Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃) or Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF) or Acetone |

| Procedure | 1. To a solution of 3-bromo-2-hydroxy-5-methylpyridine in the chosen solvent, add the base. 2. Stir the mixture at room temperature for 30 minutes. 3. Add the methylating agent dropwise to the suspension. 4. Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or GC-MS. 5. After completion, cool the reaction to room temperature and pour it into ice water. 6. Extract the product with a suitable organic solvent (e.g., ethyl acetate). 7. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| Purification | Column chromatography on silica gel. |

| Expected Yield | 80-95% |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Caption: General laboratory workflow for the synthesis of this compound.

Conclusion

This technical guide outlines the key structural features of this compound and provides a detailed, two-step synthetic pathway for its preparation. The presented protocols are based on established and reliable chemical transformations, offering a practical approach for researchers and professionals in the fields of organic synthesis and drug development. The provided data and visualizations aim to facilitate a clear understanding of the synthesis process for this important chemical intermediate.

Spectroscopic and Spectrometric Analysis of 3-Bromo-2-methoxy-5-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-Bromo-2-methoxy-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document presents a comprehensive, predicted dataset based on the analysis of structurally related analogues. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data are also detailed to facilitate experimental replication and further research.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimations derived from the known spectral data of similar compounds, including 3-bromo-2-methoxypyridine, 3-bromo-5-methylpyridine, and other substituted pyridines.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | Singlet | 1H | H-6 |

| ~7.5 | Singlet | 1H | H-4 |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~2.3 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~148 | C-6 |

| ~142 | C-4 |

| ~130 | C-5 |

| ~110 | C-3 |

| ~54 | -OCH₃ |

| ~18 | -CH₃ |

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 201/203 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 186/188 | [M - CH₃]⁺ |

| 172/174 | [M - C₂H₅]⁺ or [M - NCH]⁺ |

| 158 | [M - CH₃ - CO]⁺ |

| 120 | [M - Br]⁺ |

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2950-3000 | Medium | C-H stretch (methyl) |

| ~1570, 1460, 1420 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-O-C stretch (asymmetric) |

| ~1020 | Strong | C-O-C stretch (symmetric) |

| ~800-900 | Strong | C-H out-of-plane bending |

| ~600-700 | Medium | C-Br stretch |

Experimental Protocols

The following sections detail the generalized protocols for acquiring the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

-

Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters to set include an appropriate pulse width (e.g., 30-45 degrees), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon environment.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[1]

-

Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.[1]

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

-

For Electron Ionization (EI), use a standard electron energy of 70 eV to induce fragmentation.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

As this compound is expected to be a liquid or low-melting solid, the thin film method is appropriate.

-

Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform film.

Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum to eliminate atmospheric and instrumental interferences.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-Bromo-2-methoxy-5-methylpyridine

This guide provides a detailed analysis and predicted ¹H NMR spectrum for the compound this compound. Due to the absence of publicly available experimental spectra at the time of this writing, this document serves as a robust predictive guide based on established nuclear magnetic resonance principles and data from analogous structures. It is intended to assist researchers in the identification and characterization of this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The aromatic region will contain two signals corresponding to the protons on the pyridine ring. The aliphatic region will show two singlets corresponding to the methoxy and methyl group protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).

| Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Predicted Coupling Constant (J) [Hz] |

| H-4 | ~ 7.6 - 7.8 | Doublet (d) | 1H | ~ 2.0 - 3.0 |

| H-6 | ~ 7.9 - 8.1 | Doublet (d) | 1H | ~ 2.0 - 3.0 |

| OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | 3H | N/A |

| CH₃ | ~ 2.3 - 2.5 | Singlet (s) | 3H | N/A |

Rationale for Predictions:

-

Aromatic Protons (H-4 and H-6): The pyridine ring has two remaining protons at positions 4 and 6. These protons are coupled to each other, resulting in a doublet for each signal. The specific chemical shifts are influenced by the substituents. The methoxy group at C-2 is electron-donating, causing an upfield shift, while the bromine at C-3 is electron-withdrawing, causing a downfield shift. The methyl group at C-5 has a minor electron-donating effect. Consequently, H-6 is expected to be the most downfield signal due to its proximity to the electronegative nitrogen atom. H-4 will be influenced by both the adjacent bromine and the meta-positioned methyl group. The coupling between H-4 and H-6 is a four-bond coupling (meta-coupling), which is typically small in pyridine rings, in the range of 2-3 Hz.[1][2]

-

Methoxy Protons (OCH₃): The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. Its chemical shift is expected in the typical range for methoxy groups attached to an aromatic ring.

-

Methyl Protons (CH₃): The protons of the methyl group at C-5 are also isolated from other protons and will appear as a singlet. Its chemical shift will be in the characteristic region for methyl groups attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] Chloroform-d is a common choice for neutral organic molecules.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

The sample should be equilibrated to the probe temperature (typically 298 K).

-

A standard pulse-acquire sequence should be used.

-

Typical acquisition parameters include:

-

Spectral Width: A range appropriate for proton NMR, typically -2 to 12 ppm.

-

Pulse Width: A 30-45° pulse is often used to reduce the experiment time.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds between scans to allow for full relaxation of the protons.

-

Number of Scans: 8 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

-

Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

The spectrum should be phased and baseline corrected.

-

The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).

-

Integrate all signals to determine the relative number of protons for each resonance.

Visualization of Molecular Structure and Predicted Couplings

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the key predicted coupling interaction between the aromatic protons.

Caption: Molecular structure and predicted meta-coupling (⁴J) between H-4 and H-6.

References

An In-depth Technical Guide to the 13C NMR Analysis of 3-Bromo-2-methoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-methoxy-5-methylpyridine. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established principles of 13C NMR spectroscopy and data from related substituted pyridines to predict the chemical shifts. Furthermore, a comprehensive experimental protocol for acquiring the 13C NMR spectrum is presented.

Predicted 13C NMR Chemical Shift Data

The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. In this compound, the positions of the carbon atoms in the pyridine ring are influenced by the electronegativity and resonance effects of the bromo, methoxy, and methyl substituents. The predicted chemical shifts are summarized in Table 1. These predictions are based on the known substituent effects on the pyridine ring, where the methoxy group is strongly electron-donating, the methyl group is weakly electron-donating, and the bromo group is electron-withdrawing.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~160-165 | Attached to the electronegative oxygen of the methoxy group and the ring nitrogen, leading to a significant downfield shift. |

| C3 | ~110-115 | Directly bonded to the bromine atom, causing a downfield shift, but also influenced by the electron-donating methoxy group at the adjacent position. |

| C4 | ~140-145 | Influenced by the electron-donating effects of the methoxy and methyl groups, as well as the overall electronic environment of the substituted ring. |

| C5 | ~125-130 | Attached to the methyl group and influenced by the adjacent bromine. |

| C6 | ~145-150 | Situated between the nitrogen atom and the carbon bearing the methyl group, leading to a downfield shift. |

| -OCH3 | ~55-60 | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| -CH3 | ~15-20 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Table 1: Predicted 13C NMR Chemical Shifts for this compound.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a detailed protocol for the acquisition of a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). CDCl3 is often a good starting point for many organic molecules.

-

Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern spectrometers can reference the spectrum to the residual solvent signal.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.

-

Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal transmission and detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition Parameters

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling, such as zgpg30 on Bruker instruments.[1] This will produce a spectrum where each unique carbon appears as a singlet.

-

Spectral Width (SW): Set a spectral width that covers the entire expected range of 13C chemical shifts, typically from 0 to 220 ppm.

-

Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended for good digital resolution.[1]

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for most carbons in a molecule of this size to fully relax between pulses. For quantitative analysis, a much longer delay (5 times the longest T1) would be necessary.[1]

-

Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing

-

Fourier Transformation: Apply an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the solvent signal (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Logical Relationships in Chemical Shift Prediction

The following diagram illustrates the key substituent effects influencing the 13C NMR chemical shifts of the pyridine ring in this compound.

Caption: Substituent influence on carbon chemical shifts.

References

Mass spectrometry of 3-Bromo-2-methoxy-5-methylpyridine

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-2-methoxy-5-methylpyridine

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and visualization of fragmentation pathways.

Introduction

This compound (C₇H₈BrNO) is a substituted pyridine derivative with a molecular weight of approximately 202.05 g/mol . Mass spectrometry is an essential analytical technique for confirming its identity, assessing its purity, and elucidating its structure. Under electron ionization (EI), the molecule is expected to produce a distinct fragmentation pattern that provides a structural fingerprint. This guide outlines a standard procedure for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and presents a predicted fragmentation pathway based on established chemical principles.

Experimental Protocol

A detailed methodology for the GC-MS analysis of this compound is provided below.

2.1. Sample Preparation A stock solution of 1 mg/mL is prepared by dissolving 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate. A working standard of approximately 10 µg/mL is then prepared by diluting the stock solution. The sample should be free of particulate matter; centrifugation is recommended if any solids are present.

2.2. Instrumentation A standard Gas Chromatography system coupled to a Mass Spectrometer with a single quadrupole analyzer and an Electron Ionization (EI) source is recommended for this analysis.

2.3. Gas Chromatography (GC) Parameters

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL with a splitless injection.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[1]

2.4. Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.[2]

Predicted Mass Spectrum Data

The electron ionization mass spectrum of this compound is predicted to show a characteristic molecular ion peak and several key fragment ions. Due to the presence of bromine, any fragment containing this atom will exhibit a distinctive isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[3][4]

| Predicted m/z | Proposed Ion Formula | Proposed Structure/Fragment Lost | Predicted Relative Abundance |

| 201/203 | [C₇H₈BrNO]⁺• | Molecular Ion (M⁺•) | Moderate |

| 186/188 | [C₆H₅BrNO]⁺• | [M - CH₃]⁺ | High |

| 172/174 | [C₆H₅BrN]⁺• | [M - CH₂O]⁺ | Moderate |

| 122 | [C₇H₈NO]⁺ | [M - Br]⁺ | High (Base Peak) |

| 94 | [C₆H₈N]⁺ | [M - Br - CO]⁺ or [M - Br - C₂H₄]⁺ | Moderate |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment | Moderate |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis process.

Caption: Experimental workflow for GC-MS analysis.

4.2. Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (M⁺•). Subsequent fragmentation occurs through the cleavage of the weakest bonds to form stable daughter ions.

Caption: Proposed EI fragmentation pathway.

Interpretation of Fragmentation

The predicted fragmentation pattern provides significant structural information:

-

Molecular Ion (m/z 201/203): The presence of a doublet with a 1:1 intensity ratio confirms the presence of one bromine atom in the molecule.[3]

-

Loss of a Methyl Radical (m/z 186/188): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable cation.[3]

-

Loss of Formaldehyde (m/z 172/174): Another characteristic fragmentation of methoxy ethers involves the rearrangement and elimination of a neutral formaldehyde (CH₂O) molecule.

-

Loss of a Bromine Radical (m/z 122): Cleavage of the C-Br bond, which is relatively weak, results in the loss of a bromine radical (•Br).[1] This fragment is often the base peak in the spectrum of bromo-aromatic compounds due to the formation of a stable pyridinium cation.

-

Further Fragmentation (m/z 94): The ion at m/z 122 can undergo further fragmentation, such as the loss of carbon monoxide (CO), a common pathway for pyridinium cations, to yield the fragment at m/z 94.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Reactivity of 3-bromo-2-methoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-2-methoxy-5-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features, including a reactive bromine atom, an electron-donating methoxy group, and a methyl group, make it a versatile building block for the synthesis of more complex molecules. The pyridine nitrogen also influences the reactivity of the ring. This guide provides a comprehensive overview of the reactivity of this compound, focusing on key transformations relevant to drug discovery and development. While specific experimental data for this exact molecule is limited in the public domain, this guide leverages data from closely related structural analogs to provide representative experimental protocols and expected outcomes.

Core Reactivity

The reactivity of this compound is primarily centered around the C-Br bond at the 3-position. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic substitution reactions. The electronic nature of the substituents—the electron-donating methoxy group at the 2-position and the methyl group at the 5-position—influences the electron density of the pyridine ring and can affect reaction rates and regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[1] This reaction is widely used to synthesize biaryl and heteroaryl compounds.[2] The pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially inhibiting the reaction, but appropriate choice of ligands and conditions can overcome this.[2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Analogs

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[2] |

| 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine.[2] |

| Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[2] |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).[2]

-

Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).[2]

-

Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[2]

-

Reaction: Place the flask in a preheated oil bath at 90°C and stir the reaction mixture vigorously for 18 hours. Monitor the reaction progress by TLC or LC-MS.[2]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).[2] The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[3] This reaction is highly valuable for the synthesis of aryl and heteroaryl amines, which are common motifs in pharmaceuticals.[4] The choice of ligand is critical for achieving high yields, especially with sterically hindered substrates.[4]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Analogs

| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Cyclohexane-1,2-diamine | [Pd₂(dba)₃] (0.18 mmol) / (±)-BINAP (0.35 mmol) | NaOBut | Toluene | 80 | 4 | 60 | For 2-bromo-6-methyl pyridine.[5] |

| Primary/Secondary Amine | Pd₂(dba)₃ (1-2 mol%) / (±)-BINAP (2-4 mol%) | Sodium tert-butoxide | Toluene | 80-110 | - | - | General protocol for 3-bromo-2-methylpyridine.[4] |

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equivalents).[4]

-

Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.[4]

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[4]

-

Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[4]

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.[5]

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridine Analogs

| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Terminal alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 16 | - |

Note: The data in this table represents a general protocol for bromopyridine derivatives.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv), followed by the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by GC-MS or TLC.

-

Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.

Catalytic Cycle for Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[6]

Table 4: Representative Conditions for Heck Reaction of Bromopyridine Analogs

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 78 |

| n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 85 |

| 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc (2.5) | DMA | 120 | 20 | 72 |

Note: The data in this table is for the analogous compound 3-bromo-2-methylpyridine.

Experimental Protocol: Heck Reaction

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).[7]

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas.[7]

-

Reagent Addition: Add the solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol, 1.5 equiv), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv) via syringe.[7]

-

Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring. Monitor the reaction by GC-MS or TLC.[7]

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.[7]

Catalytic Cycle for Heck Reaction

Caption: Catalytic cycle of the Heck reaction.

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental organometallic reaction that can be used to convert the C-Br bond into a more reactive C-metal bond, which can then be reacted with various electrophiles.

Reaction of this compound with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures can lead to the formation of the corresponding 3-lithiopyridine derivative. This intermediate is a powerful nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides). The choice of solvent is crucial, with toluene being effective for generating 3-lithiopyridine at -50°C.[4]

The formation of a Grignard reagent can be achieved by reacting this compound with magnesium metal in an ethereal solvent like THF or diethyl ether.[1] The resulting organomagnesium compound is a strong nucleophile and base, useful for forming new carbon-carbon bonds.[1]

Experimental Protocol: Grignard Reagent Formation

-

Reaction Setup: Place magnesium turnings in a flame-dried flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.[1]

-

Initiation: Add a small crystal of iodine and a small amount of a solution of this compound in anhydrous THF to initiate the reaction.[1]

-

Addition: Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the bromopyridine dropwise at a rate that maintains a gentle reflux.[1]

-

Completion: After the addition is complete, the reaction mixture can be heated to ensure full conversion. The resulting Grignard reagent is then used in situ for subsequent reactions.[1]

General Experimental Workflow

Caption: A general workflow for a typical cross-coupling experiment.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is dominated by the chemistry of the C-Br bond, which readily participates in a wide array of palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes. This guide provides a foundation for researchers to design and execute synthetic strategies involving this compound, drawing upon established protocols for structurally similar molecules. The provided experimental conditions and catalytic cycles serve as a starting point for the development of novel derivatives for applications in drug discovery and materials science. Further investigation into the specific reactivity of this molecule is warranted to fully exploit its synthetic potential.

References

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Heck Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

A Technical Guide to 3-Bromo-2-methoxy-5-methylpyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-2-methoxy-5-methylpyridine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. Its specific arrangement of a bromine atom, a methoxy group, and a methyl group on the pyridine ring makes it a versatile intermediate for the creation of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This document provides a comprehensive overview of its known synonyms, chemical properties, and its role in synthetic chemistry. While detailed experimental protocols for this specific molecule are not widely published, this guide presents generalized, representative procedures for its synthesis and application based on closely related compounds.

Chemical Identity and Synonyms

Precise identification of chemical compounds is critical for research and development. The following table summarizes the primary identifiers and synonyms for this compound.

| Identifier Type | Value |

| Primary Name | This compound |

| CAS Number | 717843-56-6[1] |

| Synonyms | 3-bromo-2-methoxy-5-methyl-pyridine[1] |

| 3-bromo-2-methoxy-5-methylpyridin[1] | |

| Pyridine, 3-bromo-2-methoxy-5-methyl-[1] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI | InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | [1] |

| InChI Key | NDKLQBZACYGWAZ-UHFFFAOYSA-N | [1] |

For context, the properties of several related isomers, which are often used in similar applications, are presented in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-5-methoxy-2-methylpyridine | 1256823-49-0 | C₇H₈BrNO | 202.05[2] |

| 5-Bromo-3-methoxy-2-methylpyridine | 1150617-80-3 | C₇H₈BrNO | 202.05[3] |

| 5-Bromo-2-methoxy-3-methylpyridine | 760207-87-2 | C₇H₈BrNO | 202.05[4] |

| 3-Bromo-2-methoxypyridine | 13472-59-8 | C₆H₆BrNO | 188.02[5] |

Role in Synthetic Chemistry

Substituted bromopyridines like this compound are primarily utilized as intermediates in the synthesis of more complex molecules. The bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, which are fundamental in modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.

These compounds are frequently employed in palladium-catalyzed reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions allow for the modular assembly of complex molecular scaffolds, making this class of compounds highly valuable in the synthesis of drug candidates for therapeutic areas such as oncology and central nervous system disorders.

Experimental Protocols

Protocol 1: General Synthesis via Nucleophilic Aromatic Substitution (Illustrative Example)

This protocol is adapted from the synthesis of the related compound 3-Bromo-5-methoxypyridine and illustrates a common method for introducing a methoxy group onto a dibrominated pyridine ring.[6][7]

Reaction: 3,5-Dibromo-2-methylpyridine + Sodium Methoxide → 3-Bromo-5-methoxy-2-methylpyridine + Sodium Bromide

Materials:

-

3,5-Dibromo-2-methylpyridine

-

Sodium Methoxide (can be prepared in-situ from sodium metal and anhydrous methanol)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve sodium methoxide (1.1 - 1.5 equivalents) in anhydrous DMF in a suitable reaction vessel.

-

Add 3,5-Dibromo-2-methylpyridine (1.0 equivalent) to the solution.

-

Heat the reaction mixture to a temperature between 70-100 °C. The optimal temperature and reaction time must be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly pouring the mixture into ice water.

-

Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to obtain the final product.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical workflow for using a bromopyridine intermediate, such as this compound, to synthesize a biaryl product, a common motif in pharmacologically active molecules.[7][8]

Reaction: this compound + Arylboronic Acid → 3-Aryl-2-methoxy-5-methylpyridine

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water or Toluene/Ethanol/Water)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) several times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water).

-

Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Synthetic Workflow Visualization

The following diagram illustrates a typical logical workflow from a starting material to a final, more complex product using this compound as a key intermediate in a Suzuki coupling reaction.

Caption: Synthetic workflow for this compound and its use in Suzuki coupling.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 3-Bromo-5-methoxy-2-methylpyridine | 1256823-49-0 | GAC82349 [biosynth.com]

- 3. Page loading... [guidechem.com]

- 4. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-2-methoxypyridine 96 13472-59-8 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Bromo-2-methoxy-5-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-methoxy-5-methylpyridine, a key heterocyclic building block in medicinal chemistry. While a seminal discovery paper for this compound is not readily apparent in the scientific literature, its importance is underscored by its role as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly muscarinic M1 receptor agonists. This document details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol based on analogous chemical transformations, and discusses its significant applications in drug development, supported by patent literature.

Introduction

This compound (CAS No. 717843-56-6) is a substituted pyridine derivative that has emerged as a valuable intermediate in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromo group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position, offers synthetic handles for the construction of more complex molecular architectures. The history of this compound is primarily linked to its application in the development of novel therapeutics. Notably, it has been cited in patents as a key precursor for the synthesis of bicyclic aza compounds that act as muscarinic M1 receptor agonists, which are of interest for treating various central nervous system disorders[1][2][3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 717843-56-6 | [1][2][3][4] |

| Molecular Formula | C₇H₈BrNO | [5] |

| Molecular Weight | 202.05 g/mol | [6][7] |

| Appearance | Liquid | [5] |

| Purity | ≥98% | [5] |

| InChI | InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | [5] |

| InChIKey | NDKLQBZACYGWAZ-UHFFFAOYSA-N | [4][5] |

| SMILES | CC1=CN=C(OC)C(Br)=C1 | [4] |

Synthesis of this compound

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a plausible and efficient synthetic route can be inferred from established methods for analogous substituted pyridines. The most probable pathway involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-bromo-2-chloro-5-methylpyridine, with sodium methoxide. This approach is analogous to the synthesis of similar compounds like 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine[8].

Proposed Synthetic Pathway

The proposed synthesis of this compound is outlined below. This two-step process would likely begin with the bromination of 2-chloro-5-methylpyridine, followed by a nucleophilic substitution with sodium methoxide.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures for structurally similar compounds[8][9][10].

Materials:

-

3-Bromo-2-chloro-5-methylpyridine

-

Sodium methoxide (25% solution in methanol or prepared in situ from sodium metal and anhydrous methanol)

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 3-bromo-2-chloro-5-methylpyridine (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of sodium methoxide in methanol (1.1-1.2 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: To the residue, add water and extract with diethyl ether (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

Applications in Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of muscarinic M1 receptor agonists. These agonists are being investigated for the treatment of cognitive disorders and other central nervous system diseases.

Role in the Synthesis of Muscarinic M1 Receptor Agonists

Patents from pharmaceutical companies describe the use of this compound in multi-step syntheses to produce complex bicyclic aza compounds[1][2][3]. In these synthetic sequences, the bromo substituent on the pyridine ring serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce further molecular complexity.

Conclusion